
AMG-151 free base
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ARRY-403, also known as AMG-151, is an orally available allosteric glucokinase (GK) activator developed for the treatment of type 2 diabetes mellitus (T2DM). ARRY-403 has many favorable physicochemical characteristics and ADME properties (low potential to cause drug–drug interactions (DDIs). ARRY-403 potently activates human glucokinase (GK) in vitro (EC50 = 79 nM at 5 mM glucose), with an S0.5 = 0.93 mM glucose (ARRY-403 at 5 mM) and Vmax = 134% compared to the no activator control. It possesses good in vitro drug-like properties (aqueous solubility, cell permeability, low low potential for drug-drug interactions, low predicted hepatic clearance), and selectivity against broad panels of receptors and enzymes.
Wissenschaftliche Forschungsanwendungen
Clinical Applications in Type 2 Diabetes
AMG-151 has been evaluated in several clinical trials for its efficacy in managing blood glucose levels in patients with type 2 diabetes. A notable phase IIa study assessed the dose-response relationship of AMG-151 on fasting plasma glucose (FPG) levels in patients already receiving metformin.
Key Findings:
- Efficacy: The study demonstrated that AMG-151 significantly reduced FPG when administered twice daily, with a notable linear dose-effect trend (p = 0.004) observed over a 28-day period .
- Safety Profile: While effective, AMG-151 was associated with higher incidences of hypoglycemia and hypertriglyceridemia compared to placebo . This highlights the necessity for careful monitoring and management of side effects during treatment.
Pharmacodynamics:
- Glucose Homeostasis: AMG-151's action leads to improved glycemic control by facilitating insulin release in response to elevated blood glucose levels.
- Comparative Studies: In meta-analysis studies involving multiple glucokinase activators, AMG-151 was noted alongside other compounds like MK-0941 and piragliatin, demonstrating varying safety profiles but consistent efficacy in lowering blood glucose levels .
Safety and Adverse Events
The safety profile of AMG-151 has been a subject of scrutiny in clinical evaluations:
- Adverse Events: Common adverse events associated with AMG-151 include hypoglycemia and hyperlipidemia, particularly hypertriglyceridemia .
- Long-term Safety: Ongoing evaluations are necessary to fully understand the long-term safety implications of chronic administration of AMG-151, especially considering the potential for liver toxicity observed with other glucokinase activators .
Comparative Efficacy
AMG-151's efficacy as a glucokinase activator has been compared to other agents within the same class:
Compound | Efficacy (FPG Reduction) | Common Adverse Events |
---|---|---|
AMG-151 | Significant (p < 0.004) | Hypoglycemia, Hypertriglyceridemia |
MK-0941 | Moderate | Hypoglycemia |
Piragliatin | Variable | Liver toxicity |
Eigenschaften
CAS-Nummer |
1304015-76-6 |
---|---|
Molekularformel |
C20H18N6O3S2 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
(1S)-1-[5-[[3-(2-methylpyridin-3-yl)oxy-5-pyridin-2-ylsulfanylpyridin-2-yl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol |
InChI |
InChI=1S/C20H18N6O3S2/c1-12-15(5-4-8-21-12)29-16-9-13(30-17-6-2-3-7-22-17)10-23-19(16)25-20-24-18(26-31-20)14(28)11-27/h2-10,14,27-28H,11H2,1H3,(H,23,24,25,26)/t14-/m1/s1 |
InChI-Schlüssel |
PCOMIRCNMMNOAP-CQSZACIVSA-N |
SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O |
Isomerische SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)[C@@H](CO)O |
Kanonische SMILES |
CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
15-((3-((2-methylpyridin-3-yl)oxy)-5-(pyridin-2-ylsulfanyl)pyridin-2-yl)amino)-1,2,4-thiadiazol-3-yl)ethane-1,2-diol AMG-151 ARRY-403 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.